molecular formula C10H11ClN2O B8806610 1-Oxo-2,3-dihydro-1H-indene-4-carboximidamide hydrochloride CAS No. 138764-19-9

1-Oxo-2,3-dihydro-1H-indene-4-carboximidamide hydrochloride

Cat. No. B8806610
M. Wt: 210.66 g/mol
InChI Key: MWFDDDJSDSYEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05395855

Procedure details

10.8 g (54 mmol) of triethyloxonium tetrafluoroborate are added at room temperature under argon to a solution of 9.8 g (51.3 mmol) of 4-thiocarbamoyl-1-indanone in 500 ml of absolute methylene chloride. After 16 hours a mixture of 4.2 g of potassium carbonate and 4.2 ml of water is added to the reaction solution. The mixture is then stirred briefly and filtered, and the filtrate is washed with water. The organic phase is dried over magnesium sulfate, filtered and concentrated by evaporation. The resulting crude ethylthioimino ether is dissolved in 160 ml of absolute ethanol; 3.3 g (60 mmol) of ammonium chloride are added and the mixture is heated at reflux for 20 hours. After cooling, the reaction mixture is concentrated to dryness by evaporation. Starting compound (b) is purified by chromatography on 1000 ml of Amberlite®ER-180 resin (water as eluant) and recrystallised from ethanol/ether, m.p. 215°-218° (decomp.).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
4.2 mL
Type
solvent
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.C([O+](CC)CC)C.[C:13]([C:16]1[CH:24]=[CH:23][CH:22]=[C:21]2[C:17]=1[CH2:18][CH2:19][C:20]2=[O:25])(=S)[NH2:14].C(=O)([O-])[O-].[K+].[K+].[Cl-:32].[NH4+:33]>C(Cl)Cl.O>[ClH:32].[C:13]([C:16]1[CH:24]=[CH:23][CH:22]=[C:21]2[C:17]=1[CH2:18][CH2:19][C:20]2=[O:25])(=[NH:33])[NH2:14] |f:0.1,3.4.5,6.7,10.11|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)[O+](CC)CC
Name
Quantity
9.8 g
Type
reactant
Smiles
C(N)(=S)C1=C2CCC(C2=CC=C1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred briefly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to the reaction solution
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtrate is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude ethylthioimino ether is dissolved in 160 ml of absolute ethanol
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness by evaporation
CUSTOM
Type
CUSTOM
Details
Starting compound (b) is purified by chromatography on 1000 ml of Amberlite®ER-180 resin (water as eluant)
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol/ether, m.p. 215°-218° (decomp.)

Outcomes

Product
Name
Type
Smiles
Cl.C(N)(=N)C1=C2CCC(C2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.